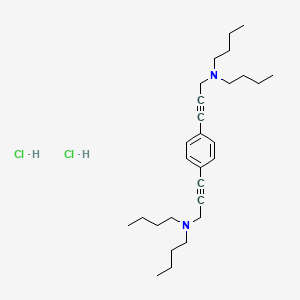
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
Mécanisme D'action
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This has been shown to have a range of effects on the brain, including altering dopamine levels and activity in various brain regions.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol can have a range of biochemical and physiological effects, including altering dopamine levels and activity in various brain regions, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol in lab experiments is its well-established synthesis method and extensive body of scientific research. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are many potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, including further exploration of its therapeutic potential for neurological and psychiatric disorders, as well as investigating its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, new synthesis methods and modifications to the compound structure may lead to improved efficacy and reduced side effects in future studies.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to form the final product. The synthesis method has been optimized over time to improve yield and purity, and is now well-established in the scientific community.
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-13(10-17(22-2)18(16)20)11-19-8-7-14-5-3-4-6-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRXQRDSJGKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)


![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)